4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine
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Overview
Description
4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multi-component reactions. One efficient method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. This reaction proceeds through a Michael addition followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]quinoline:
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a fused ring system, differing in the position and type of substituents.
Uniqueness
4-Bromo-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to its specific bromine substitution, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the development of new chemical entities with tailored properties.
Properties
Molecular Formula |
C8H8BrNO |
---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C8H8BrNO/c9-7-1-3-10-8-2-4-11-5-6(7)8/h1,3H,2,4-5H2 |
InChI Key |
ZYALNHKXBLMZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=CN=C21)Br |
Origin of Product |
United States |
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